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molecular formula C7H7FN2O2 B8574279 2-Pyrazinecarboxylic acid, 5-(fluoromethyl)-, methyl ester CAS No. 1262803-65-5

2-Pyrazinecarboxylic acid, 5-(fluoromethyl)-, methyl ester

Cat. No. B8574279
M. Wt: 170.14 g/mol
InChI Key: WOZLOPJNKMGHBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09079914B2

Procedure details

Methyl 5-(fluoromethyl)pyrazine-2-carboxylate (94 mg) was dissolved in dioxan (1 mL) and water (1 mL) was added, followed by lithium hydroxide monohydrate (60 mg). After stirring at RT for 18 h, diethyl ether (20 mL) was added and the mixture was then extracted with NaOH (1 N, aq., 2×20 mL). The aqueous portions were acidified with 6N HCl to pH 1, extracted with EtOAc (2×40 mL), the combined organic portions dried over MgSO4 and evaporated to afford the title compound as a white solid (71 mg).
Quantity
94 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
lithium hydroxide monohydrate
Quantity
60 mg
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][CH2:2][C:3]1[N:4]=[CH:5][C:6]([C:9]([O:11]C)=[O:10])=[N:7][CH:8]=1.O.O.[OH-].[Li+].C(OCC)C>O1CCOCC1>[F:1][CH2:2][C:3]1[N:4]=[CH:5][C:6]([C:9]([OH:11])=[O:10])=[N:7][CH:8]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
94 mg
Type
reactant
Smiles
FCC=1N=CC(=NC1)C(=O)OC
Name
Quantity
1 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
O
Step Three
Name
lithium hydroxide monohydrate
Quantity
60 mg
Type
reactant
Smiles
O.[OH-].[Li+]
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at RT for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was then extracted with NaOH (1 N, aq., 2×20 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic portions dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FCC=1N=CC(=NC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 71 mg
YIELD: CALCULATEDPERCENTYIELD 82.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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